molecular formula C11H8ClF3N2O4 B1454976 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate CAS No. 1221725-15-0

2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate

Cat. No. B1454976
CAS RN: 1221725-15-0
M. Wt: 324.64 g/mol
InChI Key: ZFCSTJKHDQUMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides and pharmaceuticals .


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .

Scientific Research Applications

Antiviral Activity

This compound has potential applications in antiviral therapy. Indole derivatives, which share a similar structural motif, have been shown to inhibit influenza A and Coxsackie B4 virus. The trifluoroethyl group could enhance the potency of these compounds by affecting the pharmacokinetics and improving the interaction with viral proteins .

Anti-inflammatory Properties

The indole nucleus, which is part of this compound’s structure, is known for its anti-inflammatory properties. This compound could be synthesized into various derivatives to explore its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications .

Anticancer Research

Compounds with indole scaffolds have been found to possess anticancer activities. The presence of the trifluoroethyl group may contribute to the cytotoxicity against cancer cells, making it a candidate for the development of new anticancer agents .

Enzyme Inhibition

The trifluoroethyl group can influence the pKa of cyclic carbamates, which is crucial for enzyme inhibition. This compound could be used to study the inhibition of enzymes like reverse transcriptase, which is essential in the lifecycle of retroviruses, including HIV .

Antimicrobial Applications

Indole derivatives are known to have antimicrobial properties. This compound could be investigated for its effectiveness against a range of bacterial and fungal pathogens, contributing to the field of antimicrobial drug discovery .

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology. Derivatives of indole have shown affinity for cannabinoid receptors, which play a significant role in neurological functions and disorders. Research into this compound could lead to new insights into the treatment of neurological conditions .

Mechanism of Action

Safety and Hazards

Carbamates, particularly those used as pesticides, can be toxic and pose hazards to human health and the environment. They should be handled with care .

Future Directions

Research into new carbamate derivatives and their potential applications is ongoing. This includes the development of new pesticides, pharmaceuticals, and other useful compounds .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O4/c12-5-1-7-8(20-3-9(18)16-7)2-6(5)17-10(19)21-4-11(13,14)15/h1-2H,3-4H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSTJKHDQUMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129907
Record name 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221725-15-0
Record name 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
Reactant of Route 2
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.